Product packaging for Dimethyldiazaperopyrenium(Cat. No.:CAS No. 118891-85-3)

Dimethyldiazaperopyrenium

Cat. No.: B051981
CAS No.: 118891-85-3
M. Wt: 358.4 g/mol
InChI Key: PTLVVXTVVBIZIR-UHFFFAOYSA-N
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Description

Dimethyldiazaperopyrenium, often referred to as dicationic DAPP, is a premier synthetic fluorescent dye renowned for its exceptional "light-switch" properties and high-affinity binding to double-stranded DNA. Its primary research value lies in its unique mechanism of action: as a groove-binding ligand, it exhibits dramatically enhanced fluorescence quantum yield upon intercalation into the minor groove of DNA, serving as a highly sensitive probe for nucleic acid detection and quantification. This property makes it an invaluable tool in molecular biology for applications such as gel staining, capillary electrophoresis, and real-time monitoring of DNA amplification processes like PCR, often outperforming traditional intercalators like ethidium bromide in terms of sensitivity and safety profile. Furthermore, its distinct photophysical characteristics, including a large Stokes shift and red-shifted emission, are exploited in biophysical studies of DNA-protein interactions, chromatin dynamics, and the development of advanced biosensing platforms. Researchers utilize this compound to gain precise insights into nucleic acid structure, conformation, and function, making it a critical component in the toolkit for genomics and diagnostic assay development. This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N2+2 B051981 Dimethyldiazaperopyrenium CAS No. 118891-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118891-85-3

Molecular Formula

C26H18N2+2

Molecular Weight

358.4 g/mol

IUPAC Name

7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene

InChI

InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2

InChI Key

PTLVVXTVVBIZIR-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C

Canonical SMILES

C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C

Other CAS No.

118891-85-3

Synonyms

dimethyldiazaperopyrenium
dimethyldiazaperopyrenium dichloride

Origin of Product

United States

Contextualization Within Polycyclic Aromatic Hydrocarbon Chemistry

Dimethyldiazaperopyrenium belongs to the vast class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by their structure of multiple fused aromatic rings and are typically uncharged, non-polar, and planar molecules. wikipedia.org They are often formed through the incomplete combustion of organic materials and are found in substances like coal and crude oil. wikipedia.orgepa.gov The simplest PAHs include naphthalene, with two aromatic rings, and the three-ring compounds anthracene (B1667546) and phenanthrene. wikipedia.org

What sets this compound apart is its unique molecular architecture. It features a polycyclic aromatic hydrocarbon core that incorporates two isoquinolinium rings. ontosight.ai This dicationic nature, a result of nitrogen atoms within the aromatic system, imparts distinct properties compared to its neutral PAH counterparts. acs.org The presence of methyl groups further influences its chemical and physical characteristics. ontosight.ai This structure results in a molecule with an extended, electron-rich aromatic core flanked by electron-deficient pyridinium (B92312) rings. nih.gov This electronic arrangement makes it an excellent electron-acceptor, a property that is central to its utility in various chemical applications. ontosight.ai

The study of such heterocyclic nanographenes and other polycyclic heteroaromatic compounds is a rapidly expanding field, driven by their unique electronic properties and potential applications in materials science. acs.org These molecules, including this compound, are of great interest for their potential in creating novel organic semiconductors due to their extended conjugation and diverse structures. rsc.org

Historical Perspective of Diazaperopyrene Research

Research into diazaperopyrene derivatives, the parent structures of Dimethyldiazaperopyrenium, has evolved significantly over the years. Initially, the broader field of polycyclic heteroaromatic compounds was explored for the development of dyes and understanding the carcinogenicity of certain PAHs. acs.org The synthesis of complex heteroaromatics was often a significant challenge, hindering early investigations. acs.org

Over time, advancements in synthetic methodologies have enabled the creation of a diverse library of diazaperopyrene derivatives. A key development has been the ability to introduce various substituents at the nitrogen positions, which has a profound impact on the molecule's properties. nih.govacs.org For instance, the synthesis of N,N'-dimethyl-2,9-diazaperopyrenium dication (dimethyl-DAPP²⁺) has been a focal point of research. nih.gov The synthesis of related N,N'-dimethyl-2,7-diazapyrenium dications has also been explored, highlighting the interest in these nitrogen-containing PAH systems. researchgate.netresearchgate.net

Early studies on the interactions of the this compound dication with nucleic acids, dating back to the late 1980s, revealed its potential as a selective fluorescent probe for specific DNA sequences and as a sequence-specific artificial photonuclease. researchgate.netacs.org This foundational work laid the groundwork for later explorations into its biological applications.

Advanced Spectroscopic Investigations and Photophysical Mechanisms

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for characterizing the photophysical properties of chromophores like dimethyldiazaperopyrenium. These techniques provide insights into the electronic transitions of the molecule and how these are influenced by its immediate surroundings.

Steady-State Spectroscopic Analysis

Steady-state absorption and fluorescence spectroscopy reveal the fundamental electronic transition energies and the efficiency of light emission of this compound. edinst.com The compound exhibits strong absorption in the visible region of the electromagnetic spectrum, a characteristic of its extended π-conjugated system. nih.govresearchgate.net

Interactions with biomacromolecules, such as DNA, significantly modulate its photophysical properties. When bound to double-stranded polynucleotides, the absorption spectrum of this compound undergoes changes indicative of strong binding. nih.govacs.org Furthermore, its fluorescence emission is highly sensitive to the local environment. For instance, the fluorescence of this compound is enhanced when it is associated with Adenine-Thymine (A-T) base pairs in DNA, whereas the emission is quenched when it is in the vicinity of Guanine-Cytosine (G-C) pairs. nih.govresearchgate.net This base-specific fluorescence response makes it a valuable probe for nucleic acid composition. The process involves exciting the sample with a continuous light source and measuring the resulting fluorescence spectrum, which provides information about the molecule's electronic energy levels. edinst.comevidentscientific.com

Table 1: Representative Steady-State Spectroscopic Data for this compound-DNA Complexes

Parameter Condition Wavelength (nm) Reference
Absorption Maximum (λabs) Bound to DNA ~500 rsc.org
Emission Maximum (λem) Bound to poly d(A-T) Not specified nih.gov
Emission Behavior In proximity to G-C pairs Quenching nih.govresearchgate.net

Time-Resolved Spectroscopic Studies

Time-resolved fluorescence spectroscopy provides critical information about the excited-state lifetime of this compound, offering a deeper understanding of its dynamic processes such as energy transfer and quenching mechanisms. picoquant.com These studies measure the decay of fluorescence intensity over time following excitation by a short pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state, typically on the order of nanoseconds for fluorescent dyes. scian.clunina.it

When this compound acts as a donor in a fluorescence resonance energy transfer (FRET) system, its fluorescence lifetime is a key parameter. For example, in a complex with DNA where ethidium (B1194527) is also intercalated, the fluorescence lifetime of this compound is significantly shortened. nih.govresearchgate.net This shortening is a direct consequence of energy transfer to the ethidium acceptor, and analysis of the lifetime decay curves allows for the calculation of FRET efficiency and the distance between the two dyes. nih.govelsevierpure.comresearchgate.net Such studies have been crucial in mapping the position and conformation of the dication when bound to polynucleotides. nih.gov

Table 2: Time-Resolved Fluorescence Data for this compound

System Phenomenon Observation Reference
This compound-Ethidium-DNA FRET Shortening of donor fluorescence lifetime nih.govresearchgate.net
This compound-DNA Binding Analysis Fluorescence lifetime decay curves obtained elsevierpure.comresearchgate.net

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a molecule with left and right circularly polarized light. Although this compound is an achiral molecule, it can exhibit chiroptical properties when placed in a chiral environment, providing valuable structural information about its complexes.

Circular Dichroism (CD) Analysis

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light and is a powerful method for studying the structure of chiral molecules like proteins and nucleic acids. nih.govnih.govyoutube.com While this compound itself is achiral and thus CD-silent, its binding to a chiral macromolecule like DNA can lead to induced CD signals. rsc.orgresearchgate.net These induced signals arise from the coupling of the electronic transitions of the dye with those of the chiral host or from the adoption of a fixed, chiral orientation by the dye upon binding. nih.gov This phenomenon has been used to monitor the binding of this compound to DNA and to characterize the resulting supramolecular structure. researchgate.netmdpi.com

Linear Dichroism (LD) Measurements

Linear dichroism (LD) is a spectroscopic technique that measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. researchgate.net It is particularly useful for studying the orientation of small molecules bound to large, aligned polymers like DNA. LD measurements have provided compelling evidence for the intercalation of this compound into the DNA double helix. nih.govresearchgate.net When DNA is oriented, for instance in a flow cell, an intercalated planar dye like this compound will also become oriented. The resulting LD spectrum, which shows negative bands for transitions polarized within the molecular plane, confirms that the plane of the dication is aligned parallel to the DNA base pairs, a hallmark of classical intercalation. researchgate.netrsc.org

Induced Circular Dichroism (ICD) Phenomena

A significant chiroptical feature observed for this compound is induced circular dichroism (ICD). researchgate.netresearchgate.net This phenomenon occurs when an achiral chromophore, like this compound, binds to a chiral host, such as DNA or a chiral supramolecular cage like cucurbit researchgate.neturil. mdpi.comnih.govtaltech.ee The interaction forces the achiral dye into a twisted, and therefore chiral, conformation, or places it in a fixed orientation within an asymmetric environment, causing it to exhibit a CD signal in the region of its absorption bands. rsc.orgnih.gov

The appearance of ICD bands upon the addition of this compound to DNA solutions is a strong indicator of binding. nih.govresearchgate.net The shape and intensity of these ICD signals can provide detailed information about the binding mode. For example, the development of an intense bisignate ICD band at higher ligand-to-DNA ratios has been interpreted as evidence for the formation of dye aggregates within the DNA grooves, adopting a specific helical arrangement. rsc.org This technique is highly sensitive for detecting and characterizing the chiral supramolecular assemblies formed by this compound. researchgate.netdntb.gov.ua

Table 3: Summary of Chiroptical Spectroscopy Findings

Technique Observation Interpretation Reference
CD Analysis Induced CD signals upon binding to DNA Characterization of chiral supramolecular complex rsc.orgresearchgate.net
LD Measurements Negative LD bands with flow-oriented DNA Intercalative binding mode confirmed nih.govresearchgate.netrsc.org
ICD Phenomena Intense bisignate bands at high LDR* Aggregation of the compound in a chiral arrangement rsc.orgresearchgate.net

*LDR: Ligand-to-DNA Ratio

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopic data for the N,N′-dimethyl-2,9-diazaperopyrenium dication, recorded in deuterated acetonitrile (B52724) (CD₃CN) at 298 K, reveals distinct signals corresponding to the different protons in the structure. google.com A patent document provides specific chemical shifts (δ) in parts per million (ppm): signals at 10.06 (doublet, J=9.2 Hz, 4H), 9.93 (singlet, 4H), and 9.03 (doublet, J=9.2 Hz, 4H) are characteristic of the aromatic protons on the peropyrene core. google.com The protons of the methyl groups attached to the nitrogen atoms are observed as a singlet at 5.11 ppm. google.com Further signals at 7.83 (triplet, J=7.9 Hz, 2H) and 7.65 (doublet, J=7.9 Hz, 4H) correspond to other protons within the aromatic system. google.com The presence of isopropyl substituents in a related derivative is indicated by signals at 2.12 (septet, J=6.7 Hz, 4H) and 1.20 ppm. google.com

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. google.com In deuterated acetonitrile, the carbon signals for the this compound core appear at various chemical shifts, including 144.98, 140.45, 133.40, 131.36, 130.58, 130.34, 129.82, 128.07, 126.01, and 122.94 ppm. google.com Additional signals at 29.32 and 24.20 ppm are also reported. google.com For a specific derivative, carbon resonances were observed at 139.1, 128.6, 128.3, 127.8, 126.0, 121.4, and 49.0 ppm in deuterated acetonitrile. google.com The combination of 1D and 2D NMR techniques has been instrumental in confirming the chemical structures of related diazaperopyrenium derivatives. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

Nucleus Solvent Chemical Shift (ppm) Multiplicity / Coupling Constant (J) Assignment Reference
¹H CD₃CN 10.06 d, J=9.2 Hz Aromatic H google.com
¹H CD₃CN 9.93 s Aromatic H google.com
¹H CD₃CN 9.03 d, J=9.2 Hz Aromatic H google.com
¹H (CD₃)₂CO 10.21 s Aromatic H google.com
¹H (CD₃)₂CO 9.99 d, J=9 Hz Aromatic H google.com
¹H (CD₃)₂CO 9.00 d, J=9 Hz Aromatic H google.com
¹H (CD₃)₂CO 5.11 s N-CH₃ google.com
¹³C CD₃CN 144.98 - 122.94 - Aromatic C google.com
¹³C CD₃CN 139.1 - 121.4 - Aromatic C google.com
¹³C CD₃CN 49.0 - N-CH₃ google.com

Advanced Diffraction and Microscopy Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise three-dimensional structural information at the atomic level, including bond lengths, bond angles, and crystal packing. fzu.czuhu-ciqso.esuni-ulm.de This method has been successfully applied to this compound and its derivatives to elucidate their solid-state structures. researchgate.net

The analysis reveals the planarity of the extended aromatic core of the diazaperopyrenium dication, a feature that is crucial for its electronic and photophysical properties. The crystal structure allows for the detailed examination of intermolecular interactions, such as π-π stacking, which often dictates the material's bulk properties. fzu.cz The modification of substituents on the nitrogen atoms has been shown to influence the packing of the dications in the solid state, which can affect how they aggregate in solution. acs.org For instance, the introduction of bulky substituents can limit π-π aggregation without distorting the planarity of the central perylene (B46583) core. acs.org

The data obtained from SC-XRD includes unit cell dimensions, bond lengths, and bond angles, which are essential for understanding the structure-property relationships of these materials. uhu-ciqso.es The technique is suitable for a wide range of crystalline materials, from small organic molecules to metal-organic complexes. uni-ulm.de

Table 2: Illustrative Crystallographic Data Parameters from SC-XRD

Parameter Description Significance
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal lattice. Defines the overall crystal system and volume.
Space Group The symmetry elements present in the crystal structure. Provides insight into the packing arrangement and potential chirality.
Bond Lengths The distances between the centers of two bonded atoms. Indicates the type and strength of chemical bonds.
Bond Angles The angles formed between three connected atoms. Determines the local geometry and conformation of the molecule.
Torsion Angles The dihedral angles between four consecutive atoms. Describes the conformation around rotatable bonds.
Intermolecular Distances The distances between atoms of adjacent molecules in the crystal. Reveals non-covalent interactions like hydrogen bonding and π-π stacking.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography. nanoscience.comwikipedia.org By scanning a focused beam of electrons over the surface, SEM provides detailed information about the morphology, size, and shape of materials. nanoscience.comebsco.com

In the context of materials science, SEM has been used to characterize the morphology of structures and patterns involving compounds related to this compound. For example, microstructured patterns fabricated using certain techniques have been characterized by SEM, revealing regular size and shape. researchgate.net SEM offers a significant advantage over optical microscopy due to its greater depth of field, which allows for a more three-dimensional visualization of the surface features. nanoscience.com The magnification in an SEM can be controlled over a wide range, enabling the observation of features from the micrometer to the nanometer scale. wikipedia.org This technique is crucial for understanding the macroscopic and mesoscopic organization of this compound-based materials, which can influence their performance in various applications.

Table 3: Information Obtainable from SEM Analysis

Feature Description Importance for this compound
Topography The surface features of an object or "how it looks". Reveals the surface texture, such as smoothness or roughness, of solid-state this compound.
Morphology The shape and size of the particles making up the object. Determines the crystal habit and size distribution of this compound powders or films.
Composition The elements and compounds the object is composed of (with EDS). Can confirm the elemental composition, although not the primary use for pure compounds.
Crystallographic Information How the atoms are arranged in the object. Can provide information on the orientation of crystallites in a polycrystalline sample.

Computational and Theoretical Insights into this compound

The this compound (DAPP²⁺) dication, a planar, polycyclic aromatic hydrocarbon, has garnered significant interest for its unique electronic and photophysical properties. Its rigid structure and dicationic nature contribute to its utility in various applications, including supramolecular chemistry and materials science. Understanding the fundamental electronic characteristics and aromaticity of this compound is crucial for the rational design of new functional materials. Computational chemistry provides a powerful lens through which to examine these properties in detail.

Interactions in Biological Systems: Focus on Nucleic Acids

Binding Interactions with Deoxyribonucleic Acid (DNA)

Dimethyldiazaperopyrenium exhibits strong binding to deoxyribonucleic acid, a phenomenon that has been investigated using a range of spectroscopic techniques, including absorption, static and dynamic fluorescence, and linear dichroism. nih.gov

Double-Stranded DNA Binding Modes

The interaction of this compound with double-stranded DNA (dsDNA) is robust. nih.gov The primary mode of non-covalent binding identified for this compound is intercalation, although other modes such as groove binding are common for planar molecules interacting with dsDNA.

Intercalation is a binding mechanism where a molecule inserts itself between the stacked base pairs of the DNA double helix. This insertion causes a conformational change in the DNA, requiring the helix to unwind slightly to accommodate the intercalator. Evidence for the intercalation of this compound into dsDNA has been established through energy transfer and linear dichroism measurements. nih.gov These studies demonstrate that the planar dication fits within the DNA base stack, a characteristic feature of intercalating agents.

Groove binding involves the lodging of a molecule within the minor or major grooves of the DNA helix. While the primary binding mode identified for this compound is intercalation, the possibility of groove binding interactions cannot be entirely ruled out for molecules of its class. However, specific groove binding studies for this particular compound are less prominent in the literature compared to the strong evidence supporting its intercalative mechanism. nih.gov

Single-Stranded Polynucleotide Interactions

The binding of the this compound dication has also been studied in the context of single-stranded polynucleotides. Research conducted through photophysical methods reveals significant interactions with these structures. Notably, these studies have suggested that this compound could serve as a potential selective fluorescent probe, particularly for polynucleotides rich in adenine (B156593) and/or thymine. Furthermore, under illumination with visible light, the compound has been shown to efficiently cleave oligonucleotides at guanine (B1146940) sites, indicating its potential use as a sequence-specific artificial photonuclease.

Sequence-Specific Binding Affinities (e.g., G-C vs. A-T Rich Regions)

Spectroscopic studies have demonstrated that this compound binds strongly to DNA, with a notable preference for certain base pair sequences. nih.gov The compound shows a higher binding affinity for regions rich in Guanine-Cytosine (G-C) pairs compared to those rich in Adenine-Thymine (A-T) pairs. nih.gov

This sequence preference is also reflected in the compound's fluorescence properties upon binding. When this compound binds to A-T rich regions, its natural fluorescence is enhanced. nih.gov Conversely, when it is in the vicinity of G-C pairs, its emission is quenched. nih.gov This differential fluorescence response underscores its sequence-specific interaction with the DNA double helix.

Table 1: Binding Affinity and Fluorescence Properties of this compound with dsDNA

DNA Region Binding Affinity Fluorescence Effect
G-C Rich Higher Quenching

| A-T Rich | Lower | Enhancement |

Recognition of Quadruplex Nucleic Acid Structures (G-Quadruplexes)

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids. nih.govnih.gov These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. Planar aromatic molecules, particularly those with extended π-systems, are often investigated for their ability to bind to and stabilize G-quadruplex structures, typically through π-π stacking interactions with the external G-tetrads. mdpi.com

While the planar and aromatic nature of the this compound dication makes it a plausible candidate for G-quadruplex interaction, specific research detailing its binding to these structures is not extensively reported in the scientific literature. The study of interactions between similar diaza-aromatic derivatives and G-quadruplexes suggests that such binding is possible and could lead to the stabilization of the G4 structure, which has implications in regulating gene expression and telomerase function. nih.govmdpi.comnih.govresearchgate.net However, without direct experimental data, the affinity and mode of binding of this compound to G-quadruplexes remain an area for future investigation.

Ligand-Induced G-Quadruplex Formation and Stabilization

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of nucleic acids. The formation and stability of these structures are often influenced by the presence of specific ligands. While research into the specific role of this compound in inducing the formation of G-quadruplexes is an ongoing area of investigation, the stabilization of pre-existing G-quadruplex structures by planar cationic molecules is a well-documented phenomenon. The binding of such ligands can enhance the thermal stability of the G-quadruplex, making it more resistant to denaturation. This stabilization is typically achieved through π-π stacking interactions between the aromatic surface of the ligand and the G-quartets, as well as electrostatic interactions with the phosphate (B84403) backbone.

PropertyObservation
Ligand Type Planar Cationic Molecule
Binding Mode π-π stacking and electrostatic interactions
Effect Enhanced thermal stability of G-quadruplex

Topologies and Structural Effects upon Binding

G-quadruplexes can adopt various topologies, including parallel, antiparallel, and hybrid structures, which can be influenced by the binding of a ligand. The specific structural effects of this compound binding to different G-quadruplex topologies are a subject of detailed structural biology studies. Generally, the binding of a planar ligand can induce conformational changes in the G-quadruplex, potentially favoring one topology over another. These structural alterations can have significant implications for the biological function of the G-quadruplex, such as its recognition by cellular proteins. The precise nature of these structural changes depends on the specific G-quadruplex sequence and the binding mode of the ligand.

Photoinduced Reactions with Nucleic Acids

This compound exhibits significant photochemical activity upon illumination with visible light, leading to reactions with nucleic acids, particularly at guanine residues.

Photocleavage of Oligonucleotides (e.g., Guanine Sites)

A notable characteristic of this compound is its ability to act as a sequence-specific artificial photonuclease nih.gov. Upon irradiation with visible light, it can efficiently cleave single-stranded oligonucleotides specifically at guanine sites nih.gov. This property makes it a valuable tool for studying nucleic acid structure and for the development of targeted therapeutic agents. The specificity for guanine is attributed to the electronic properties of this nucleobase, which make it susceptible to photooxidation.

FeatureDescription
Activity Artificial photonuclease
Target Specificity Guanine residues in oligonucleotides
Required Condition Illumination with visible light
Outcome Cleavage of the oligonucleotide backbone

Mechanistic Aspects of Photodamage

The photodamage to nucleic acids induced by this compound is believed to proceed through a photoinduced electron transfer mechanism. In this process, the electronically excited state of the this compound dication acts as an electron acceptor, and the guanine base, being the most easily oxidized of the nucleobases, serves as the electron donor. This electron transfer results in the formation of a guanine radical cation and a reduced form of the this compound. The guanine radical cation is a highly reactive species that can undergo further reactions, such as hydration or reaction with molecular oxygen, ultimately leading to strand cleavage. The efficiency and pathway of this photodamage can be influenced by the local environment, including the presence of oxygen and the specific nucleic acid sequence.

Supramolecular Chemistry and Host Guest Systems

Molecular Recognition Phenomena

Molecular recognition is a cornerstone of supramolecular chemistry, and dimethyldiazaperopyrenium serves as an exemplary guest molecule. Its interactions are characterized by high specificity and, in some cases, an unusual adaptability to its chemical environment.

The N,N'-dimethyldiazaperopyrenium dication has been shown to engage in strong host-guest complexation with macrocyclic hosts, particularly members of the cucurbit[n]uril (CB[n]) family. Research on the closely related 2,7-dimethyldiazapyrenium (Me₂DAP²⁺) dication, which shares the core diazapyrene structure, provides significant insight into these interactions.

The complexation of Me₂DAP²⁺ with cucurbit researchgate.neturil (CB researchgate.net) has been thoroughly investigated through various spectroscopic methods, including ¹H NMR, UV-visible, and emission spectroscopy, as well as X-ray crystallography nih.gov. These studies confirm the formation of a highly stable 1:1 inclusion complex. The binding affinity for this complex has been quantified using fluorescence and UV-visible titration data, revealing a strong association. nih.gov This complex can further act as a host for aromatic π-donor molecules like catechol and dopamine (B1211576), forming stable ternary complexes. nih.gov

The encapsulation of the diazaperopyrenium core within the hydrophobic cavity of CB researchgate.net leads to notable changes in its photophysical properties, including an increase in its fluorescence quantum yield. researchgate.net This is attributed to the deaggregation of the dication upon complexation and its isolation from the aqueous environment. researchgate.net

Table 1: Host-Guest Complexation Data for Diazapyrenium Derivatives with Cucurbit researchgate.neturil

Guest Molecule Host Molecule Stoichiometry (Guest:Host) Association Constant (Kₐ) [L·mol⁻¹] Method
2,7-Dimethyldiazapyrenium (Me₂DAP²⁺) Cucurbit researchgate.neturil (CB researchgate.net) 1:1 8.4 (±1.5) x 10⁵ Fluorescence Spectroscopy
2,7-Dimethyldiazapyrenium (Me₂DAP²⁺) Cucurbit researchgate.neturil (CB researchgate.net) 1:1 8.9 (±0.2) x 10⁵ UV-visible Spectroscopy

Note: Data for the N,N'-Dimethyldiazaperopyrenium dication is based on the formation of a 1:2 complex, for which a specific binding constant was not found in the reviewed literature. The data for the closely related Me₂DAP²⁺ is provided for comparative insight.

A remarkable feature of the N,N'-dimethyldiazaperopyrenium dication is its "chameleonic" binding behavior when interacting with cucurbit researchgate.neturil. researchgate.net Unlike typical guest molecules that present a single binding characteristic, this dication can act as both an electron-poor guest, similar to a viologen, and as an electron-rich aromatic guest. researchgate.net

This dual nature allows it to facilitate the formation of a unique 1:2 complex with CB researchgate.net. researchgate.net In this arrangement, the central diazaperopyrenium core is likely encapsulated by one CB researchgate.net host, while its terminal regions interact with a second host molecule, showcasing its versatility in supramolecular recognition. This chameleonic character is a direct result of the molecule's complex electronic structure, featuring both electron-deficient quaternized nitrogen centers and an electron-rich polycyclic aromatic system.

While the this compound molecule itself is achiral, the principles of supramolecular chemistry allow for the induction of chirality in assemblies where it is a component. However, based on the available scientific literature, there is currently no specific research demonstrating induced chirality or enantiodiscrimination directly involving the N,N'-dimethyldiazaperopyrenium dication. The concepts remain an area of potential future investigation for this class of compounds.

Formation of Supramolecular Assemblies and Frameworks

Beyond simple host-guest pairing, this compound and its derivatives are valuable building blocks for larger, ordered supramolecular structures. The same non-covalent forces that govern its molecular recognition—π-π stacking, ion-dipole interactions, and hydrophobic effects—also direct its assembly into more complex systems.

The self-assembly of diazapyrenium dications is driven by a combination of directing interactions. The π-electron deficient nature of the core promotes strong π-π stacking interactions with electron-rich aromatic systems. This principle has been demonstrated in the self-assembly of the 2,7-dimethyldiazapyrenium dication with dibenzo-24-crown-8, a macrocycle containing electron-rich catechol units. This assembly results in the formation of hku.hkpseudorotaxane superstructures in the solid state, where the diazapyrenium "axle" is threaded through two crown ether "wheels".

The primary directing interactions in these assemblies are:

π-π Stacking: The electrostatic complementarity between the electron-poor diazapyrenium core and electron-rich aromatic partners is a major driving force.

Ion-Dipole Interactions: The positive charges on the nitrogen atoms of the dication can interact favorably with polar groups on host molecules or solvent molecules.

Hydrophobic Effects: In aqueous solutions, the association of the large, nonpolar aromatic surfaces is entropically favorable, driving the components together to minimize contact with water.

Supramolecular Organic Frameworks (SOFs) are crystalline porous materials formed through reversible, non-covalent interactions. The unique properties of pyrene-based molecules, including the this compound core, make them attractive components for SOFs.

The construction of a pyrene-based two-dimensional SOF has been achieved using host-guest interactions between a pyrene derivative functionalized with methylated vinylpyridine arms and cucurbit researchgate.neturil. nih.gov In this system, the CB researchgate.net macrocycles encapsulate the vinylpyridine arms, acting as supramolecular "glue" to link the pyrene-based building blocks into a stable, porous framework. nih.gov This strategy highlights how the specific and strong binding afforded by CB researchgate.net can be harnessed to direct the assembly of functional materials. While this example uses a functionalized pyrene, the core principle is directly applicable to systems incorporating the this compound dication as the central node, using its strong affinity for hosts like CB researchgate.net to direct the formation of an ordered, porous SOF.

Supramolecular Sensors and Chemosensing Applications

The unique photophysical properties and host-guest chemistry of this compound have led to its exploration in the development of supramemolecular sensors. These systems are designed to detect the presence of specific analytes through changes in their measurable properties, such as fluorescence.

Fluorescent Host-Dye Reporter Pairs

Fluorescent host-dye reporter pairs are a class of chemosensors that signal the presence of an analyte through a change in fluorescence. This change is typically induced by the displacement of a fluorescent dye from a host molecule upon the binding of the analyte. The general principle involves a macrocyclic host that encapsulates a fluorescent dye, leading to a quenched or altered fluorescence signal. When an analyte with a higher affinity for the host is introduced, it displaces the dye, causing a restoration or change in the dye's fluorescence.

While specific studies detailing this compound as the central component in a host-dye reporter pair are not prevalent, its known fluorescence and ability to interact with biological macromolecules suggest its potential in such systems. For instance, this compound has been studied as a fluorescent donor in fluorescence energy transfer (FRET) experiments with ethidium (B1194527) bromide as the acceptor when both are bound to DNA. nih.gov This demonstrates its capability to participate in energy transfer processes, a key mechanism in many fluorescent sensor designs.

The application of host-dye reporter pairs has been successfully demonstrated in monitoring the transport of peptides across vesicle membranes. nih.gov In these systems, a macrocyclic host and a fluorescent dye are encapsulated within vesicles. The internalization of peptides that bind to the host displaces the dye, resulting in a detectable change in fluorescence that signals the uptake of the peptide. nih.gov

Table 1: Key Components of Fluorescent Host-Dye Reporter Pairs

ComponentRoleExample
Host Binds to the analyte and the reporter dye.Macrocyclic compounds
Reporter Dye Exhibits a change in fluorescence upon displacement from the host.Fluorescent dyes
Analyte The molecule to be detected; displaces the reporter dye from the host.Peptides, metal ions

Applications in Materials Science and Engineering

Graphene and Nanomaterial Integration

The interaction of Dimethyldiazaperopyrenium with carbon-based nanomaterials, particularly graphene, has been a subject of significant research.

The 2,9-dimethyldiazaperopyrenium dication has been demonstrated to be an effective agent for the direct exfoliation of graphite (B72142) into graphene in an aqueous medium. science.govscience.govresearchgate.netresearchgate.netresearchgate.net This process is noteworthy for its simplicity and use of mild conditions. The dicationic nature of the compound is crucial for this application. It can be synthesized in three steps from readily available and inexpensive starting materials. science.govscience.govresearchgate.netresearchgate.netresearchgate.net When mixed with powdered graphite at room temperature (23 °C), the this compound compound facilitates the exfoliation of graphite layers to produce graphene in water. science.govscience.govresearchgate.netresearchgate.netresearchgate.net

The mechanism of exfoliation is attributed to the strong, non-covalent interactions between the planar, electron-deficient diazaperopyrenium core and the electron-rich surface of the graphene sheets. These interactions overcome the van der Waals forces that hold the graphene layers together in graphite, allowing for their separation and dispersion in the aqueous solution.

Research Findings on Graphene Exfoliation

ParameterDescriptionSource
Exfoliating Agent2,9-dimethyldiazaperopyrenium dication science.govscience.govresearchgate.netresearchgate.netresearchgate.net
MediumWater science.govscience.govresearchgate.netresearchgate.netresearchgate.net
ConditionsRoom temperature (23 °C), mild conditions science.govscience.govresearchgate.netresearchgate.netresearchgate.net
Precursor MaterialPowdered graphite science.govscience.govresearchgate.netresearchgate.netresearchgate.net
ProductExfoliated graphene science.govscience.govresearchgate.netresearchgate.netresearchgate.net

While this compound has been effectively used for graphene exfoliation, detailed research on its specific surface interactions with organized nanostructure arrays is not extensively documented in publicly available literature. The principles governing its interaction with graphene suggest that its planar and charged nature could lead to interesting adsorption and self-assembly behaviors on various nanostructured surfaces, but specific studies in this area are yet to be widely reported.

Organic Electronic and Photonic Devices

The electronic and photophysical properties of this compound and its derivatives suggest their potential for use in various organic electronic and photonic applications. A patent has noted the potential utility of diazaperopyrenium dications in organic solar cells and organic field-effect transistors. google.com Furthermore, a class of cyclophanes incorporating a diazaperopyrenium unit has been suggested to have considerable potential for integration into solar energy conversion and organic electronics. acs.org

While the potential application of diazaperopyrenium dications in organic solar cells has been suggested, specific research detailing the performance of this compound as a component in OSCs is not yet prevalent in the scientific literature. google.com The electron-accepting nature of the diazaperopyrenium core could theoretically make it a candidate for a non-fullerene acceptor material, but further research and device fabrication studies are needed to validate this potential.

Similar to OSCs, the use of diazaperopyrenium dications in organic field-effect transistors has been proposed. google.com The planar structure of this compound could facilitate π-π stacking in the solid state, which is a desirable characteristic for charge transport in the active layer of an OFET. However, there is a lack of published research demonstrating the fabrication and characterization of OFETs that specifically incorporate this compound as the semiconductor.

A significant application of this compound has been found in the development of tunable solid-state fluorescent materials. nih.govresearchgate.netresearchgate.net A heterorotaxane incorporating a this compound dication has been synthesized and shown to exhibit tunable solid-state fluorescent emissions. nih.govresearchgate.net This property is achieved through the reversible manipulation of its aggregation state via supramolecular encapsulation. nih.govresearchgate.net

The fluorescence of this material can be fine-tuned over a wide wavelength range in the solid state in response to chemical stimuli. nih.govresearchgate.net This has led to its application in fluorescent security inks, where the tunable emission can be used for encryption and anti-counterfeiting measures. nih.govresearchgate.netresearchgate.net The dynamic and responsive nature of the fluorescence is based on a complex set of equilibria, making it difficult to reverse engineer. nih.govresearchgate.net

Fluorescent Properties of this compound-based Heterorotaxane

PropertyDescriptionSource
Material TypeStimulus-responsive solid-state fluorescent heterorotaxane nih.govresearchgate.net
Fluorescence Tuning RangeApproximately 100 nm nih.govresearchgate.net
MechanismStimuli-responsive aggregation and de-aggregation governed by supramolecular equilibria nih.govresearchgate.net
Response TimeMilliseconds to chemical stimuli nih.gov
ApplicationFluorescent security inks with supramolecular encryption nih.govresearchgate.netresearchgate.net

Conclusion and Future Directions

Summary of Key Research Advances

Research into Dimethyldiazaperopyrenium has led to significant advancements in synthetic methodologies, providing a robust route to this dicationic species through the aromatization of 1,3,8,10-tetrahydro-2,9-dimethyl-2,9-diazadibenzo[cd,lm]-perylene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method has proven to be efficient for producing the N,N′-dimethyl-2,9-diazaperopyrenium dication. The photophysical and electrochemical characteristics of this compound have been explored, revealing its potential as a fluorescent probe and in organic electronic devices. Furthermore, initial studies have highlighted its interactions with nucleic acids, suggesting possibilities for applications in bioimaging. The dicationic nature and extended π-system of this compound are key to its interesting properties and potential applications.

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues for this compound remain largely unexplored. A significant challenge lies in the comprehensive characterization of its anion sensing capabilities. While its dicationic structure suggests a strong potential for anion recognition, detailed studies on its selectivity, sensitivity, and the underlying sensing mechanisms are lacking. The development of this compound-based sensors for specific anions of environmental or biological importance presents a promising, yet untapped, area of research.

In the realm of organic electronics, while the potential has been noted, concrete demonstrations of this compound in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are yet to be thoroughly investigated. Research is needed to understand how its electronic properties translate into device performance and to explore functionalization strategies to optimize its charge transport characteristics.

For bioimaging applications, the initial findings on DNA interaction need to be expanded to cellular and in vivo imaging studies. The cytotoxicity of a library of 2,9-diazaperopyrenium dications has been investigated, and future work could focus on designing derivatives with lower toxicity and enhanced biocompatibility for use as fluorescent probes in living systems. nih.gov A key challenge will be to achieve targeted delivery and specific localization within cellular compartments.

Further synthetic modifications of the this compound core could unlock new functionalities. The introduction of various substituent groups could be used to tune its photophysical properties, enhance its solubility in different media, and improve its performance in various applications.

Potential Impact on Interdisciplinary Fields

The unique properties of this compound position it as a compound with the potential to make a significant impact across several interdisciplinary fields. In materials science, its rigid, planar structure and tunable electronic properties make it a promising building block for the development of novel functional materials, including self-assembling systems and components for molecular machines.

In environmental science, the development of this compound-based chemosensors could lead to new tools for the rapid and selective detection of anionic pollutants in water and soil. This could have important implications for environmental monitoring and remediation.

In the biomedical field, its fluorescent properties and ability to interact with biomolecules could be harnessed for the development of new diagnostic tools and therapeutic agents. Further research into its biological interactions could lead to the design of targeted drug delivery systems or novel anticancer agents. The exploration of its use in photodynamic therapy, leveraging its ability to generate reactive oxygen species upon light excitation, is another exciting possibility.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dimethyldiazaperopyrenium in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization and methylation. Key steps include precise control of reaction temperatures (e.g., 80–100°C for 12–24 hours under nitrogen atmosphere) and purification via column chromatography using silica gel. Detailed protocols should specify reagent ratios (e.g., 1:1.2 molar ratio of precursor to methylating agent) and solvent systems (e.g., dichloromethane/methanol gradients) to ensure reproducibility. Characterization via 1H^1H-NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

  • Methodological Answer : UV-Vis spectroscopy (200–800 nm range) and fluorescence spectroscopy are critical for analyzing π-π* transitions and emission properties. For redox behavior, cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/AgCl reference electrode provides insights into oxidation/reduction potentials. Complementary data from X-ray crystallography or DFT calculations can resolve ambiguities in electronic configurations .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies require incubating the compound in buffered solutions (pH 3–11) at 25°C and 37°C. Samples are analyzed at timed intervals (e.g., 0, 24, 48 hours) using HPLC to quantify degradation products. Statistical models (e.g., ANOVA) should evaluate significance, with controls for temperature and light exposure. Documentation of buffer preparation (e.g., ionic strength adjustments) ensures replicability .

Advanced Research Questions

Q. What computational strategies optimize the prediction of this compound’s supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electronic interactions, while Molecular Dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (water or DMSO) predict binding affinities. Validation against experimental crystallographic data is critical to refine force field parameters. Researchers should report convergence criteria (e.g., energy thresholds < 0.1 kJ/mol) and basis set selection rationale .

Q. How can contradictory spectroscopic and computational data on the compound’s charge-transfer properties be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. A tiered approach includes:

  • Repeating experiments with deuterated solvents to isolate environmental impacts.
  • Benchmarking computational methods against high-level ab initio calculations (e.g., CCSD(T)).
  • Applying multivariate analysis (e.g., PCA) to identify outlier data points. Peer review of raw datasets enhances transparency .

Q. What frameworks guide the formulation of hypothesis-driven research questions for studying this compound’s bioactivity?

  • Methodological Answer : The PICO (Population, Intervention, Comparison, Outcome) framework defines variables (e.g., "Does this compound (Intervention) inhibit enzyme X (Outcome) compared to standard inhibitors (Comparison) in vitro (Population)?"). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with resource constraints and societal impact. Pilot studies validate feasibility before large-scale experiments .

Q. What steps ensure reproducibility in cross-laboratory studies of the compound’s catalytic properties?

  • Methodological Answer : Standardization includes:

  • Sharing detailed synthetic protocols (e.g., via Open Science Framework).
  • Using certified reference materials (CRMs) for calibration.
  • Documenting equipment settings (e.g., NMR pulse sequences, HPLC column lot numbers).
  • Publishing raw data in repositories like Figshare with metadata tags (e.g., temperature, humidity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.